Canertinib dihydrochloride [] is an investigational, orally bioavailable, small molecule tyrosine kinase inhibitor (TKI) [] that acts as an irreversible pan-ErbB inhibitor []. This means it blocks signal transduction through all four members of the ErbB (or epidermal growth factor [EGF]) family: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4) [, , ]. It has been investigated primarily for its potential antineoplastic and radiosensitizing activities in various cancers, showing activity against glioblastoma, mesothelioma, non-small cell lung cancer, mammary tumors, and orthotopic bladder tumors [].
Canertinib is synthesized through organic chemistry methods and belongs to the class of compounds known as quinazoline derivatives. It is specifically designed to target the epidermal growth factor receptor, which plays a crucial role in cell proliferation and survival. The compound's chemical name is 4-(3-chloro-4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-2-methylquinazoline-6-carboxamide, reflecting its complex structure and functional groups.
The synthesis of Canertinib typically involves several key steps:
The molecular structure of Canertinib is characterized by a quinazoline backbone with various substituents that enhance its biological activity:
Canertinib undergoes several chemical reactions relevant to its synthesis and biological activity:
Canertinib exerts its anticancer effects primarily through inhibition of the epidermal growth factor receptor signaling pathway:
Canertinib possesses several notable physical and chemical properties:
Canertinib has been explored for various scientific applications:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: